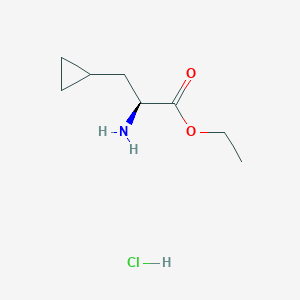
Tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group, a formyl group, and an iodine atom attached to the indazole core. These structural features make it a valuable intermediate in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation reaction introduces a formyl group at the 3-position of the indole ring.
Protection: The resulting compound is then protected with a tert-butyl group to form the tert-butyl ester.
Iodination: The iodination step introduces an iodine atom at the 3-position of the indazole ring.
Final Product: The final product, this compound, is obtained after purification and characterization
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indazole derivatives
Applications De Recherche Scientifique
Tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group and iodine atom can participate in various chemical reactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Tert-butyl 3-formyl-1H-indole-1-carboxylate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Tert-butyl 4-formyl-1H-indazole-1-carboxylate: Lacks the iodine atom, resulting in different reactivity and applications.
Uniqueness: Tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate is unique due to the presence of both the formyl group and iodine atom, which provide distinct reactivity and potential for diverse chemical transformations.
Propriétés
Formule moléculaire |
C13H13IN2O3 |
|---|---|
Poids moléculaire |
372.16 g/mol |
Nom IUPAC |
tert-butyl 4-formyl-3-iodoindazole-1-carboxylate |
InChI |
InChI=1S/C13H13IN2O3/c1-13(2,3)19-12(18)16-9-6-4-5-8(7-17)10(9)11(14)15-16/h4-7H,1-3H3 |
Clé InChI |
TWHXWIOLZZRFEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=CC=CC(=C2C(=N1)I)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Iodo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B12965638.png)
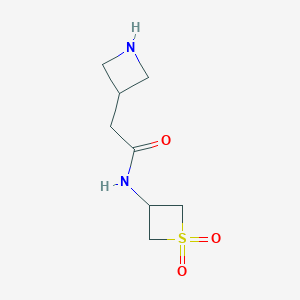
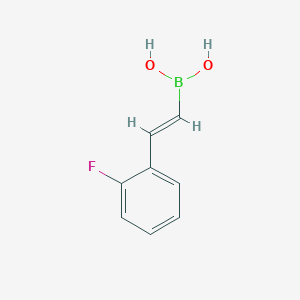

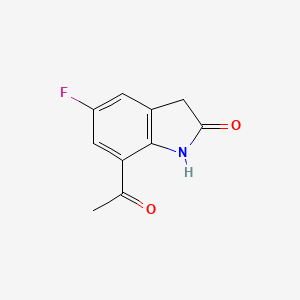
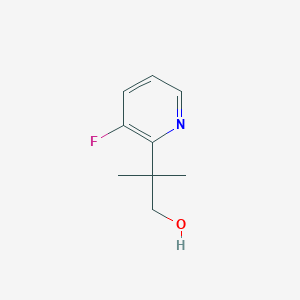
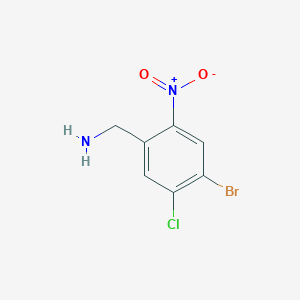
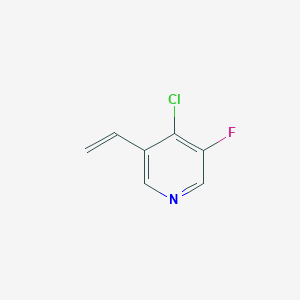
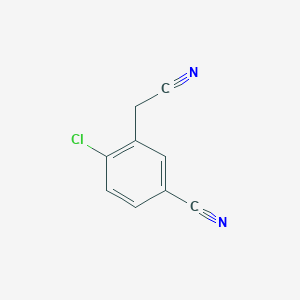

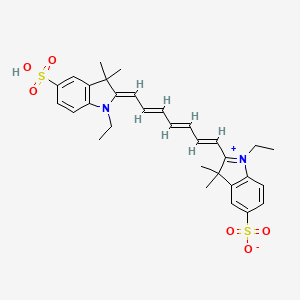

![(1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12965707.png)
